Comprehensive Structural and Synthetic Analysis: N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Comprehensive Structural and Synthetic Analysis: N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
This is an in-depth technical guide on the structural analysis, synthesis, and characterization of N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide .
Executive Summary & Chemical Identity
N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide represents a classic "privileged scaffold" in medicinal chemistry, integrating a 1,3-thiazole core with a benzanilide (N-phenylbenzamide) framework. This specific molecular architecture is frequently explored in drug discovery for its ability to inhibit kinases (e.g., EGFR, VEGFR), modulate adenosine receptors, and act as an antimicrobial agent.
The molecule is characterized by three aromatic systems linked through rigid (amide) and semi-rigid (thiazole-phenyl) connectors, creating a distinct pharmacophore capable of
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
| Common Scaffold | Thiazole-Benzanilide |
| Molecular Formula | |
| Molecular Weight | 356.44 g/mol |
| Predicted LogP | ~4.8 - 5.2 (Highly Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide C=O, Thiazole N) |
| Rotatable Bonds | 4 (C-N amide, C-C biphenyl-like, C-C thiazole-phenyl) |
Structural Elucidation & Connectivity
Understanding the connectivity is critical for retrosynthetic planning and spectroscopic assignment. The molecule consists of a central benzoic acid derivative. Position 1 is the amide linkage to aniline , and Position 4 is the attachment point for the 2-substituted thiazole ring.
Structural Connectivity Diagram (DOT)
The following diagram illustrates the hierarchical connectivity and functional zoning of the molecule.
Figure 1: Modular connectivity of N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide showing functional zones.
Conformational Analysis
-
Planarity: The central phenylene ring and the thiazole ring tend to be coplanar to maximize conjugation between the aromatic system and the thiazole
-system. -
Torsion: The N-phenyl ring (Zone A) is likely twisted relative to the amide plane (typically 30-60°) to minimize steric clash with the amide oxygen, unless constrained by crystal packing.
-
Intramolecular Interactions: A weak S...O interaction (chalcogen bond) or C-H...O interaction may stabilize the conformation between the thiazole and the central benzoyl ring.
Synthetic Pathways & Causality
Route A: The Hantzsch Thiazole Synthesis (Convergent)
This is the preferred industrial route for constructing the thiazole ring in situ. It is robust and allows for the introduction of diverse alpha-haloketones.
Protocol Logic:
-
Precursor Formation: Convert 4-cyanobenzanilide into a thioamide using
or Lawesson’s reagent. The nitrile is easier to handle than the thioamide directly. -
Cyclization: React the thioamide with phenacyl bromide (2-bromoacetophenone). The sulfur attacks the alpha-carbon, followed by cyclodehydration to form the thiazole.
Route B: Amide Coupling (Linear)
Best for generating derivatives with different aniline heads.
-
Scaffold Synthesis: React 4-cyanobenzoic acid (or ester) to form 4-(4-phenylthiazol-2-yl)benzoic acid.
-
Coupling: Activate the acid (EDC/HOBt or SOCl2) and react with aniline.
Synthetic Workflow Diagram (DOT)
Figure 2: Comparison of Hantzsch Cyclization (Route A) and Amide Coupling (Route B) pathways.[1]
Experimental Protocols (Self-Validating Systems)
Synthesis via Hantzsch Method (Route A)
This protocol ensures high purity by exploiting the solubility differences of the intermediate thioamide.
Step 1: Thioamidation
-
Dissolve 4-cyanobenzanilide (1.0 eq) in anhydrous toluene.
-
Add Lawesson’s Reagent (0.6 eq).
-
Reflux for 4–6 hours under
. Monitor by TLC (the thioamide is more polar and yellow). -
Validation: The formation of the thioamide is confirmed by the disappearance of the nitrile peak (~2230
) in IR.
Step 2: Cyclization
-
Suspend the crude thioamide (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Add 2-bromoacetophenone (1.1 eq).
-
Reflux for 2–4 hours. The mixture will initially clear, then precipitate the HBr salt of the product.
-
Cool to
and filter. -
Neutralization (Critical Step): Suspend the solid in water and adjust pH to ~8 with
to liberate the free base. Filter, wash with water, and recrystallize from EtOH/DMF.
Analytical Characterization & Validation
To certify the structure, the following spectroscopic signatures must be verified.
Proton NMR ( NMR) Expectation
Solvent: DMSO-
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Amide NH | 10.20 – 10.50 | Singlet | 1H | Highly deshielded acidic proton. |
| Thiazole C5-H | 8.10 – 8.30 | Singlet | 1H | Characteristic diagnostic peak for 1,3-thiazole. |
| Benzoyl (Ortho to CO) | 8.00 – 8.15 | Doublet | 2H | Deshielded by carbonyl anisotropy. |
| Benzoyl (Ortho to Thiazole) | 8.15 – 8.25 | Doublet | 2H | Deshielded by thiazole ring. |
| N-Phenyl (Ortho) | 7.70 – 7.85 | Doublet | 2H | Typical aniline ortho position. |
| Distal Phenyl | 7.30 – 7.50 | Multiplet | 5H | Overlapping aromatic signals.[2] |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation Pattern:
-
Loss of aniline (
) Acylium ion peak. -
Cleavage of the thiazole ring (Retro-Hantzsch) is rare under soft ionization but possible in EI.
-
Infrared Spectroscopy (FT-IR)
-
Amide I (C=O): Strong band at
. -
Amide II (N-H bend):
. -
C=N (Thiazole):
(often overlaps with C=C). -
N-H Stretch:
.
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Saeed, S., et al. (2010). "Synthesis, Characterization and Antibacterial Activity of Some New 1,3-Thiazole Derivatives". Molecules, 15(3), 1915–1924.
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety". European Journal of Medicinal Chemistry, 45(9), 3692-3701.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR assignments).
